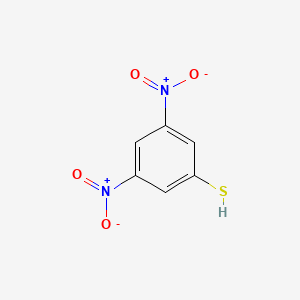

3,5-Dinitrobenzenethiol

Description

Contextualization within Nitroaromatic and Thiol Chemistry

3,5-Dinitrobenzenethiol is an organic compound that belongs to two important classes of chemicals: nitroaromatics and thiols. Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. This functional group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the molecule. The presence of nitro groups often imparts explosive properties and is a key feature in many industrial and pharmaceutical compounds.

Thiols, on the other hand, are organic compounds that contain a sulfhydryl group (-SH). They are the sulfur analogs of alcohols and are known for their strong and often unpleasant odors. Thiols are important in a variety of biological and chemical processes. They can undergo oxidation to form disulfides, and the thiol group is an excellent nucleophile, readily reacting with electrophiles.

The combination of both a thiol group and two nitro groups on a benzene (B151609) ring gives this compound its unique chemical properties. The electron-withdrawing nature of the two nitro groups makes the thiol proton more acidic than in simple aromatic thiols. This dual functionality makes it a versatile molecule in organic synthesis.

Significance as a Synthetic Intermediate and Research Chemical

A synthetic intermediate is a molecule that is formed in a chemical reaction and then used in a subsequent step to produce the final desired product. arborpharmchem.comnptel.ac.inlumenlearning.com this compound serves as a valuable building block in the synthesis of more complex molecules. biosynth.com Its reactive thiol group can participate in various reactions, such as nucleophilic substitution and addition reactions, allowing for the introduction of the dinitrophenylthio moiety into other organic structures.

In academic research, this compound is utilized as a research chemical. biosynth.com This means it is primarily used in laboratory settings to investigate chemical reactions and properties, or to develop new synthetic methodologies. For instance, its reactions can be studied to understand the influence of the strong electron-withdrawing nitro groups on the reactivity of the thiol group. It has been used in the synthesis of fluorescent probes for detecting specific analytes. ccspublishing.org.cn

The study of such reactive intermediates is a significant area of physical organic chemistry. lumenlearning.comorganicchemistrydata.org Researchers investigate the structure, stability, and reactivity of these transient species to better understand and control chemical reactions. ddugu.ac.in The development of new synthetic methods often relies on the ability to generate and control the reactivity of intermediates like those derived from this compound. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPORHLAFAGPQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3,5-Dinitrobenzenethiol

The synthesis of this compound can be achieved through several established routes, primarily involving the introduction of a thiol group onto a dinitro-substituted benzene (B151609) ring. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor with a sulfur-containing nucleophile.

A prevalent synthetic approach utilizes 1,3-dinitrobenzene (B52904) as the starting material. The reaction of 1,3-dinitrobenzene with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), in a suitable solvent system can lead to the formation of this compound. The electron-withdrawing nature of the two nitro groups facilitates the nucleophilic attack of the hydrosulfide ion on the aromatic ring. dtic.mil

Another potential route involves the diazotization of 3,5-dinitroaniline (B184610), followed by the introduction of a thiol group. In this multi-step process, 3,5-dinitroaniline is first converted to its corresponding diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt can then be reacted with a sulfur-containing reagent, such as a xanthate salt, which upon hydrolysis yields the desired thiol.

Precursor Chemistry in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on the chemistry of its precursors. The primary precursors for the most common synthetic routes are 1,3-dinitrobenzene and 3,5-dinitroaniline.

1,3-Dinitrobenzene: This compound is typically prepared by the nitration of nitrobenzene (B124822). The reaction requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, and elevated temperatures to introduce the second nitro group onto the deactivated benzene ring. The directing effect of the existing nitro group favors the formation of the meta-isomer, 1,3-dinitrobenzene. wikipedia.org

3,5-Dinitroaniline: The synthesis of 3,5-dinitroaniline can be achieved through various methods. One approach involves the partial reduction of 1,3,5-trinitrobenzene. researchgate.net Selective reduction of one nitro group in the presence of others can be accomplished using specific reducing agents and carefully controlled reaction conditions. stackexchange.com For instance, reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide have been traditionally used for the selective reduction of one nitro group in polynitroaromatic compounds, a reaction known as the Zinin reduction. stackexchange.com

The purity and reactivity of these precursors are paramount to achieving a high yield and purity of the final this compound product.

Derivatization Strategies of this compound for Advanced Synthetic Targets

The presence of three distinct reactive sites—the thiol group, the two nitro groups, and the aromatic ring—makes this compound an attractive scaffold for the synthesis of a wide array of derivatives. These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.

The thiol group (-SH) is a versatile functional group that can undergo a variety of chemical transformations.

Alkylation: The thiol group can be readily alkylated to form thioethers (sulfides). This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an alkyl halide or other electrophilic alkylating agents. This allows for the introduction of a wide range of alkyl or arylalkyl substituents.

Oxidation: The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bond, linking two molecules of this compound to form bis(3,5-dinitrophenyl) disulfide. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic, sulfinic, or sulfonic acids.

The table below summarizes some common modifications at the thiol group:

| Reaction Type | Reagents | Product Functional Group |

| Alkylation | Alkyl halide, Base | Thioether (R-S-Ar) |

| Oxidation (mild) | Air, mild oxidizing agents | Disulfide (Ar-S-S-Ar) |

| Oxidation (strong) | Strong oxidizing agents | Sulfonic acid (Ar-SO3H) |

The two nitro groups on the aromatic ring can also be chemically modified, most commonly through reduction.

Selective Reduction: It is possible to selectively reduce one of the two nitro groups to an amino group, yielding 3-amino-5-nitrobenzenethiol. This transformation can be achieved using specific reducing agents and carefully controlled reaction conditions, taking advantage of the principles of the Zinin reduction. stackexchange.com Reagents such as sodium sulfide or stannous chloride are often employed for this purpose.

Complete Reduction: The reduction of both nitro groups to amino groups leads to the formation of 3,5-diaminobenzenethiol. This can be accomplished using stronger reducing agents or more forcing reaction conditions, such as catalytic hydrogenation with a metal catalyst like palladium or platinum.

The table below outlines the reduction transformations of the nitro groups:

| Reaction Type | Reagents | Product Functional Group(s) |

| Selective Monoreduction | Na2S, (NH4)2S, SnCl2 | One Amino group, One Nitro group |

| Complete Reduction | H2/Pd, Fe/HCl | Two Amino groups |

While the two nitro groups are strongly deactivating, making electrophilic aromatic substitution challenging, the presence of the activating thiol group (or more so, the thiolate anion) can influence the reactivity of the aromatic ring. However, nucleophilic aromatic substitution is a more plausible pathway for further functionalization, especially given the electron-withdrawing nature of the nitro groups. The positions ortho and para to the nitro groups are activated towards nucleophilic attack. While the thiol group itself is not a typical leaving group, derivatization of the thiol or the introduction of other leaving groups on the ring could open up possibilities for such transformations. Further research in this area could uncover novel pathways for the functionalization of the aromatic core of this compound.

Iii. Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Thiolates

Nucleophilic aromatic substitution is a critical reaction pathway for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. The generally accepted mechanism for these reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate.

The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex, a resonance-stabilized anionic intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. For thiolate nucleophiles reacting with dinitrobenzene systems, this process is a key pathway for the formation of diaryl thioethers.

The reaction of thiolate nucleophiles with dinitro-activated aromatic systems has been a subject of extensive mechanistic study. These investigations provide a framework for understanding the potential reactivity of 3,5-dinitrobenzenethiolate in SNAr reactions.

The formation of a Meisenheimer-type intermediate is a hallmark of the SNAr mechanism. This intermediate is a sigma-complex where the nucleophile has formed a covalent bond with the carbon atom of the aromatic ring, temporarily disrupting its aromaticity. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro groups.

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For the reaction of thiolate nucleophiles with activated aryl halides, the reaction is typically second order, being first order in both the nucleophile and the aromatic substrate.

While specific kinetic data for 3,5-dinitrobenzenethiolate is scarce, studies on similar systems, such as the reaction of biothiols with 1-chloro-2,4-dinitrobenzene, offer a basis for understanding the expected kinetic behavior. The reaction rates are influenced by the nucleophilicity of the thiolate, the nature of the leaving group on the aromatic substrate, and the solvent. Anionic thiolates are potent nucleophiles that lead to relatively fast reaction rates. Anionic nucleophiles, such as thiolates, have been shown to result in very early transition states and negative activation enthalpies in reactions with activated aryl halides. researchgate.net

Table 1: Illustrative Kinetic Parameters for the Reaction of Biothiols with 1-Chloro-2,4-dinitrobenzene (ClDNB) in Aqueous Media

| Biothiol | pKa (SH) | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Cysteine | 8.3 | 1.2 x 10³ |

| Glutathione | 8.8 | 5.7 x 10² |

| N-acetylcysteine | 9.5 | 2.1 x 10² |

This table presents data for analogous biothiol systems to illustrate the general magnitude of reactivity and is based on findings from studies on SNAr reactions of biothiols. nih.govresearchgate.net

The thermodynamics of these reactions are generally favorable, with the formation of the diaryl thioether being an exothermic process. The stability of the resulting product, coupled with the resonance stabilization of the Meisenheimer intermediate, drives the reaction forward.

The choice of solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed as they can effectively solvate the cationic counter-ion of the thiolate salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. In contrast, protic solvents can solvate the thiolate anion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.

Studies on the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638) in aprotic solvents have shown a good correlation between the second-order rate coefficients and solvent parameters, highlighting the importance of the solvent's properties in influencing the reaction kinetics. rsc.org For reactions involving a fluoride (B91410) leaving group, the rate-limiting step can shift from the formation of the intermediate to the departure of the leaving group, and hydrogen-bond donor solvents can assist in the departure of the fluoride ion. rsc.org

Catalysts are not always necessary for SNAr reactions with highly reactive nucleophiles like thiolates and activated substrates. However, in some cases, phase-transfer catalysts can be employed to facilitate the reaction between a solid thiolate salt and a substrate in a non-polar organic solvent.

Thiolates are excellent nucleophiles for SNAr reactions due to their high polarizability and the relatively low electronegativity of sulfur. They readily attack electron-deficient aromatic rings to form stable thioether products. The scope of this reaction is broad, allowing for the synthesis of a wide variety of diaryl thioethers.

However, there are limitations. Steric hindrance on either the nucleophile or the aromatic substrate can significantly reduce the reaction rate. Additionally, side reactions can occur, such as oxidation of the thiol to a disulfide, particularly in the presence of air and a base. The presence of other functional groups on either the thiolate or the aromatic substrate can also lead to competing reactions.

In SNAr reactions involving substituted dinitrobenzene derivatives, the position of the incoming nucleophile is directed by the activating nitro groups. Nucleophilic attack generally occurs at the carbon atom that is ortho or para to a nitro group, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.

For a substrate such as 1-chloro-2,4-dinitrobenzene, a thiolate nucleophile will preferentially attack the carbon atom bearing the chlorine, which is activated by both an ortho and a para nitro group. In the case of a hypothetical reaction where 3,5-dinitrobenzenethiolate acts as a nucleophile towards a dinitro-activated substrate, the regioselectivity would be determined by the substitution pattern of the substrate.

Stereoselectivity is generally not a factor in these reactions as the aromatic ring and the intermediate Meisenheimer complex are typically planar.

Mechanistic Investigations of Thiolate Displacement on Dinitrobenzene Systems

Redox Chemistry of the Thiol Moiety

The thiol group (-SH) in 3,5-dinitrobenzenethiol is a key site for redox activity, capable of undergoing both oxidation and reduction, although oxidation is far more common for thiols.

The thiol group is readily oxidized under various conditions, leading to several possible products depending on the oxidant and reaction environment. A common oxidation product is the corresponding disulfide, bis(3,5-dinitrophenyl) disulfide. This transformation involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol.

Mild oxidizing agents are typically sufficient to effect this conversion. For instance, the reaction of thiols with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is a well-established method for quantifying thiol groups and results in the formation of a mixed disulfide nih.gov. While specific studies on this compound with a wide range of oxidants are not extensively documented in readily available literature, the general reactivity of aromatic thiols allows for the prediction of its behavior with common oxidizing agents.

| Oxidizing Agent | Typical Product | Reaction Conditions |

|---|---|---|

| Air (O₂) | Disulfide | Often slow, can be catalyzed by base or metal ions |

| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfonic Acid | Concentration and temperature dependent; disulfide with mild conditions, sulfonic acid with stronger conditions |

| Iodine (I₂) | Disulfide | Mild conditions, often in the presence of a base |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid | Strong oxidizing conditions |

The two nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups and are readily susceptible to reduction. The reduction of nitroaromatics is a significant transformation in organic synthesis, providing a route to anilines. jsynthchem.comjsynthchem.com The reduction can proceed in a stepwise manner, potentially allowing for the selective reduction of one or both nitro groups to various oxidation states, including nitroso, hydroxylamino, and ultimately amino groups.

The selective reduction of one nitro group in a polynitroaromatic compound is a common challenge. Reagents such as sodium sulfide (B99878) or ammonium (B1175870) polysulfide, used in the Zinin reduction, are known to selectively reduce one nitro group in dinitro compounds. stackexchange.comscispace.com The choice of reducing agent and reaction conditions determines the final product. For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel is a powerful method for reducing nitro groups to amines. wikipedia.orggoogle.com The use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also a classic method for this transformation. mnstate.edu

| Reducing Agent/System | Primary Product(s) | Reaction Conditions |

|---|---|---|

| Sodium Polysulfide (Na₂Sₓ) | 3-Amino-5-nitrobenzenethiol | Selective reduction of one nitro group (Zinin Reduction) stackexchange.comscispace.com |

| H₂ / Palladium on Carbon (Pd/C) | 3,5-Diaminobenzenethiol | Catalytic hydrogenation, typically reduces both nitro groups |

| Tin (Sn) / Hydrochloric Acid (HCl) | 3,5-Diaminobenzenethiol | Classic method for complete reduction of nitro groups |

| Iron (Fe) / Acetic Acid | 3,5-Diaminobenzenethiol | Milder acidic conditions for complete reduction |

| Sodium Borohydride (NaBH₄) / Transition Metal Catalyst | 3,5-Diaminobenzenethiol | Can be used for the reduction of nitro groups to amines jsynthchem.comjsynthchem.com |

Studies on dinitrobenzenes have shown that the presence of other substituents can influence which nitro group is preferentially reduced. For example, in dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.com

Electrophilic Aromatic Substitution Studies (Consideration of Deactivating Nitro Groups)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.org However, the presence of two strongly deactivating nitro groups on the benzene ring of this compound makes it highly unreactive towards electrophilic attack. The nitro groups withdraw electron density from the ring through both inductive and resonance effects, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. mnstate.edu

The thiol group is generally considered an ortho-, para-director and an activating group. However, in this compound, the powerful deactivating effect of the two nitro groups overwhelmingly dominates. Both nitro groups direct incoming electrophiles to the meta positions relative to themselves. In this specific molecule, the positions ortho and para to the thiol group (positions 2, 4, and 6) are the same positions that are meta to the two nitro groups. Therefore, any electrophilic substitution, should it occur under forcing conditions, would be expected to take place at the 2, 4, or 6 positions. The most likely position for substitution would be the 4-position due to less steric hindrance compared to the 2 and 6 positions, which are flanked by the nitro and thiol groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For highly deactivated rings like that of this compound, these reactions are extremely difficult to achieve. For instance, the nitration of nitrobenzene (B124822) to produce m-dinitrobenzene requires harsh conditions (concentrated sulfuric and nitric acid at high temperatures), and the introduction of a third nitro group is even more challenging. stackexchange.com Similarly, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings.

Radical Reactions Involving Thiol and Nitro functionalities

Both the thiol and nitro groups can participate in radical reactions. The S-H bond in the thiol group is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). This reactivity is exploited in reactions like the thiol-ene reaction, where a thiyl radical adds across a double bond. wikipedia.org The formation of the thiyl radical can be initiated by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). uchicago.edu

The nitro groups can also be involved in radical processes. For example, the replacement of a nitro group with a hydrogen atom, known as hydrodenitration, can be achieved through a radical mechanism using reagents like tributyltin hydride. wikipedia.org Furthermore, the one-electron reduction of a nitroaromatic compound can lead to the formation of a nitro anion radical. The interaction of nitroaromatic compounds with thiols can sometimes lead to the generation of radical species. nih.gov

While specific studies on the radical reactions of this compound are not widely reported, its expected reactivity can be inferred. The presence of the thiol group suggests it could participate in radical additions to unsaturated systems. The nitro groups, being strong electron acceptors, could influence the stability and reactivity of any radical intermediates formed on the aromatic ring. It is also conceivable that intramolecular radical reactions could occur under specific conditions, although such pathways would be highly dependent on the reaction environment and the presence of suitable radical initiators or precursors.

Iv. Derivatives of 3,5 Dinitrobenzenethiol and Their Synthetic Utility

Synthesis of Sulfur-Containing Heterocycles

The presence of the thiol group and the aromatic ring in 3,5-dinitrobenzenethiol allows for its use as a building block in the synthesis of sulfur-containing heterocyclic compounds. While direct examples of the use of this compound in the synthesis of all classes of sulfur-containing heterocycles are not extensively documented, its reactivity can be inferred from analogous reactions with other substituted benzenethiols.

Benzothiazoles: One of the primary applications of aromatic thiols bearing an adjacent amino group (2-aminobenzenethiols) is the synthesis of benzothiazoles through condensation with various carbonyl compounds. Although this compound lacks the ortho-amino group necessary for this direct condensation, its derivatives, particularly 3-amino-5-nitrobenzenethiol, could serve as precursors. The synthesis of 3-amino-5-nitro-2,1-benzisothiazole, a related heterocyclic system, has been reported, highlighting the utility of substituted aminonitrobenzenethiols in forming fused sulfur-nitrogen heterocycles.

Phenothiazines: Phenothiazines are another important class of sulfur-containing heterocycles. Their synthesis often involves the reaction of a diphenylamine (B1679370) derivative with elemental sulfur. A plausible, though not explicitly documented, route to dinitrophenothiazines could involve the reaction of a suitably substituted dinitrodiphenylamine with sulfur. Alternatively, the reaction of this compound with a substituted o-aminophenyl halide under conditions that promote intramolecular cyclization could potentially yield a dinitrophenothiazine derivative. The synthesis of various substituted phenothiazines has been achieved through methods such as the thionation of diphenylamines or the condensation of aminobenzenethiols with cyclohexanones. marquette.edujmaterenvironsci.comresearchgate.net

Formation of Aromatic Sulfides and Thioethers

The nucleophilic nature of the thiol group in this compound makes it amenable to S-alkylation and S-arylation reactions, leading to the formation of a wide array of aromatic sulfides and thioethers. These reactions are fundamental in organic synthesis for the construction of carbon-sulfur bonds.

S-Alkylation to form Thioethers: this compound can be readily alkylated by reacting it with various alkyl halides in the presence of a base. This reaction proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by the base, acts as a potent nucleophile, displacing the halide from the alkyl substrate. Common bases used for this transformation include potassium carbonate and triethylamine, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). jmaterenvironsci.com The synthesis of various alkyl and aryl thioethers often utilizes such base-mediated alkylation of thiols. mdpi.com

S-Arylation to form Diaryl Sulfides: The synthesis of diaryl sulfides from this compound can be achieved through several methods, including copper-promoted or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. organic-chemistry.orgrsc.org These modern coupling methods offer a versatile approach to forming diaryl sulfide (B99878) bonds with a broad range of substrates. A classical method for the synthesis of symmetrical diaryl sulfides involves the reaction of an activated aryl halide with a sulfur source like sodium sulfide. For instance, the preparation of bis(2,4-dinitrophenyl)sulfide is achieved by reacting 2,4-dinitrochlorobenzene with hydrogen sulfide in the presence of ammonia. prepchem.com A similar approach could conceivably be used to synthesize bis(3,5-dinitrophenyl)sulfide.

Table 1: Representative Synthesis of Aromatic Sulfides from this compound (Proposed)

| Product | Reactant 2 | Catalyst/Base | Solvent | Yield (%) |

| 3,5-Dinitrophenyl methyl sulfide | Methyl iodide | K2CO3 | DMF | High |

| 3,5-Dinitrophenyl benzyl (B1604629) sulfide | Benzyl bromide | Et3N | Acetonitrile | High |

| 3,5-Dinitrophenyl phenyl sulfide | Phenylboronic acid | CuSO4 | Ethanol | Good |

| Bis(3,5-dinitrophenyl) sulfide | 3,5-Dinitrochlorobenzene | Na2S | Ethanol | Good |

Note: This table is illustrative of expected outcomes based on general reactivity principles of thiols and specific examples with analogous compounds.

Preparation of Aminobenzenethiols via Nitro Group Reduction

The two nitro groups on the this compound ring are susceptible to reduction, providing a pathway to aminobenzenethiols. The extent of reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for the selective reduction of one or both nitro groups. These amino-substituted benzenethiols are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Selective Reduction to 3-Amino-5-nitrobenzenethiol: The selective reduction of one nitro group in a polynitroaromatic compound can be achieved using specific reagents that are sensitive to the electronic and steric environment of the nitro groups. Reagents such as sodium sulfide or sodium polysulfide in aqueous or alcoholic solutions are commonly employed for the partial reduction of dinitroaromatic compounds. acsgcipr.orggoogle.comnjit.edu This process, known as the Zinin reduction, is a classical method for converting a nitro group to an amino group in the presence of other reducible functionalities. stackexchange.com For this compound, this would yield 3-amino-5-nitrobenzenethiol.

Complete Reduction to 3,5-Diaminobenzenethiol: The complete reduction of both nitro groups to form 3,5-diaminobenzenethiol requires more potent reducing systems. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and effective method for the exhaustive reduction of nitroarenes. Other methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid, or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride and activated carbon. researchgate.netniscpr.res.in

Table 2: Conditions for the Reduction of this compound (Representative)

| Product | Reducing Agent | Catalyst | Solvent | Reaction Conditions |

| 3-Amino-5-nitrobenzenethiol | Sodium sulfide (Na2S) | None | Ethanol/Water | Room Temperature |

| 3,5-Diaminobenzenethiol | Hydrazine hydrate | FeCl3/Activated Carbon | Ethanol | Reflux |

| 3,5-Diaminobenzenethiol | Hydrogen (H2) | Pd/C | Methanol | Room Temperature, H2 pressure |

| 3,5-Diaminobenzenethiol | Zinc (Zn) powder | Acetic Acid | Acetic Acid | Reflux |

Note: This table outlines common conditions for nitro group reduction and their expected application to this compound.

V. Computational and Theoretical Chemistry Studies

Mechanistic Insights from Computational Reaction Dynamics

Solvation Effects in Reaction Simulations

The solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions. Computational simulations that model these solvation effects are crucial for accurately predicting reaction outcomes. For 3,5-Dinitrobenzenethiol, understanding how different solvents interact with the molecule can elucidate its reaction mechanisms.

Simulations of chemical reactions involving this compound can be performed using both explicit and implicit solvent models. Explicit models involve simulating a number of individual solvent molecules around the solute, offering a detailed picture of solute-solvent interactions. Implicit models, on the other hand, represent the solvent as a continuous medium with specific dielectric properties, which is computationally less expensive.

The choice of solvent can impact the stability of reactants, transition states, and products. For instance, in a nucleophilic aromatic substitution reaction involving this compound, a polar solvent might stabilize charged intermediates, thereby lowering the activation energy and increasing the reaction rate. Computational studies can quantify these effects by calculating the free energy profiles of reactions in various solvents.

While specific data for this compound is not abundant in publicly accessible literature, the principles of solvation modeling are well-established. A hypothetical study could involve simulating the SNAr reaction of this compound with a nucleophile in solvents of varying polarity, such as water, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF). The results would likely show a correlation between the solvent's dielectric constant and the reaction rate constant, which could be compiled into a data table for comparison.

Table 1: Hypothetical Solvation Effects on the Reaction Rate of this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate Constant (k_rel) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 25.4 | 1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 20.1 | 150 |

This table is illustrative and based on general principles of solvent effects in SNAr reactions, as specific experimental or computational data for this compound was not found in the search results.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like substituted benzenethiols, a QSRR model could predict the reactivity of this compound based on descriptors that quantify its structural and electronic properties.

Key descriptors in QSRR studies often include electronic parameters (such as Hammett constants, which describe the electron-withdrawing or -donating nature of substituents), steric parameters (like Taft steric parameters), and quantum chemical descriptors (such as HOMO and LUMO energies, and partial atomic charges).

A QSRR study on the acidity (pKa) of substituted thiophenols, for example, would likely show that the strongly electron-withdrawing nitro groups in this compound significantly increase its acidity compared to unsubstituted benzenethiol. A linear free-energy relationship could be established, plotting the pKa values against the sum of the Hammett constants of the substituents.

While no specific QSRR studies focused solely on the reactivity of this compound were identified, studies on broader classes of nitroaromatic compounds or substituted thiophenols provide a framework for how such an analysis would be conducted mdpi.comtandfonline.comnih.govacs.orgresearchgate.net.

Table 2: Descriptors for a Hypothetical QSRR Study Including this compound

| Compound | Substituents | Σσ_p (Hammett Constant) | pKa (Predicted) |

|---|---|---|---|

| Benzenethiol | H | 0.00 | 6.6 |

| 4-Nitrobenzenethiol | 4-NO₂ | 0.78 | 4.5 |

This table is a hypothetical representation based on the known effects of nitro groups on the acidity of phenols and thiols. The Hammett constants for meta substituents are used here for illustrative purposes.

Advanced Computational Methodologies and Software Applications

A variety of advanced computational methodologies and software packages are available to study the properties and reactivity of this compound.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. It can be used to optimize the geometry of this compound, calculate its vibrational frequencies (for comparison with experimental IR and Raman spectra), and determine various electronic properties such as molecular orbital energies and electrostatic potential maps. These calculations provide fundamental insights into the molecule's stability and reactive sites.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments. For example, an MD simulation could model the diffusion of the molecule in a solvent or its interaction with a surface. Force fields like AMBER or CHARMM, if parameterized for this specific molecule, would be used to describe the interatomic forces nih.govresearchgate.netnih.govnih.govresearchgate.netcsulb.edu.

Software Packages: Several software packages are commonly used for these types of calculations:

Gaussian: A popular commercial software package for a wide range of quantum chemical calculations, including DFT and ab initio methods youtube.com.

ORCA: A powerful and versatile quantum chemistry program that is free for academic use and is known for its efficiency, particularly in DFT calculations faccts.dempg.deresearchgate.net.

GROMACS or AMBER: Widely used software packages for performing molecular dynamics simulations.

While the application of these specific methodologies and software to this compound is not extensively documented in readily available literature, their use in studying similar nitroaromatic and sulfur-containing compounds is prevalent, indicating their suitability for future research on this molecule.

Vi. Potential in Coordination Chemistry

Ligand Design Principles Based on the Thiol and Nitro Groups

General principles suggest that the strong electron-withdrawing nature of the two nitro groups would decrease the electron density on the sulfur atom. This would, in turn, affect its donor strength and the stability of the resulting metal-sulfur bond. In principle, the nitro groups themselves could also act as coordination sites through their oxygen atoms, potentially leading to ambidentate or bridging coordination modes. However, coordination through the nitro group is generally less common, especially when a more favorable soft donor like a thiolate is present.

A search of the chemical literature did not yield specific studies on ligand design principles focusing exclusively on 3,5-Dinitrobenzenethiol.

Complexation with Transition Metals and Main Group Elements

Thiolate ligands are well-known to form stable complexes with a wide range of transition metals and main group elements. The formation of self-assembled monolayers of various thiols on metal surfaces like gold, silver, and copper demonstrates the strong affinity of the thiol group for these metals.

Based on general coordination chemistry principles, this compound would be expected to form complexes with soft metal ions such as Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and Pb(II), as well as with later transition metals like Ni(II), Pd(II), and Pt(II). The coordination geometry would be influenced by the metal ion's preferred coordination number and the steric bulk of the ligand.

Despite these general expectations, a review of scientific databases reveals a lack of specific published examples of coordination complexes formed between this compound and transition metals or main group elements.

Spectroscopic Characterization of Metal-Thiolate Complexes

The characterization of metal-thiolate complexes typically involves a suite of spectroscopic techniques to elucidate the coordination environment of the metal ion and the bonding mode of the ligand.

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) upon complexation would indicate the deprotonation of the thiol group and the formation of a metal-sulfur bond. Shifts in the vibrational frequencies of the nitro groups (typically around 1530 cm⁻¹ for asymmetric and 1350 cm⁻¹ for symmetric stretching) could provide indirect evidence of coordination or changes in the electronic environment of the aromatic ring upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the aromatic protons and carbons upon coordination to a diamagnetic metal center, providing information about the ligand's binding.

UV-Visible Spectroscopy: The electronic spectra of the complexes would be expected to show ligand-to-metal charge transfer (LMCT) bands, which are characteristic of metal-thiolate complexes.

A thorough search of the literature did not uncover any specific spectroscopic data for metal complexes of this compound.

Applications of Coordination Compounds in Catalysis and Materials Science

Coordination compounds containing thiolates and nitro groups have potential applications in various fields. Metal-thiolate complexes are known to be active in various catalytic reactions. Furthermore, the presence of nitro groups could be exploited in the design of materials with interesting electronic or optical properties. For instance, polymers incorporating such ligands might have applications in sensing or nonlinear optics.

However, in the absence of synthesized and characterized coordination compounds of this compound, there is no published research detailing their specific applications in catalysis or materials science. Research on related nitro-substituted aromatic compounds has explored their use in the development of fluorescent probes and polymers for the detection of explosives.

Vii. Analytical Research Methodologies

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatography is fundamental for separating 3,5-Dinitrobenzenethiol from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, chosen based on the compound's polarity, volatility, and the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for non-volatile or thermally sensitive compounds. For thiols like this compound, analysis often involves a derivatization step to enhance detection. A common approach is pre-column derivatization using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. capes.gov.brnih.gov This reaction yields a mixed disulfide and the brightly colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified by UV-Vis detection. nih.govnih.gov Reversed-phase columns (e.g., C8 or C18) are typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds. epa.gov Due to its structure, this compound can be analyzed by GC, often coupled with a sensitive detector like an Electron Capture Detector (ECD), which is highly responsive to electronegative nitro groups, or a mass spectrometer (MS). epa.gov The analysis typically involves a capillary column, such as a DB-5, to achieve good separation. epa.gov Sample preparation may involve extraction into an organic solvent followed by concentration. For certain applications, derivatization of the thiol group, for instance by silylation, can improve chromatographic peak shape and thermal stability. nih.gov

| Technique | Parameter | Typical Conditions | Analyte Class |

|---|---|---|---|

| HPLC | Column | Reversed-Phase C18 or C8 | Aromatic Thiols |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., acetate) | ||

| Detection | UV-Vis (following derivatization with DTNB) nih.govnih.gov or Fluorescence (following derivatization with a fluorophore) | ||

| Detector Wavelength | ~326 nm for TNB derivative nih.gov | ||

| GC | Column | DB-5 or similar non-polar capillary column epa.gov | Nitroaromatics |

| Carrier Gas | Helium or Nitrogen | ||

| Injection | Split/Splitless | ||

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) epa.gov |

Spectroscopic Methods for Structural Elucidation (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of this compound. The presence of the nitro-substituted benzene (B151609) ring constitutes a strong chromophore, leading to distinct absorption bands in the UV region.

The electronic spectrum of nitroaromatic compounds is dominated by π → π* transitions. For nitrobenzene (B124822), strong absorption occurs around 240-250 nm. iu.eduresearchgate.net The addition of a second nitro group, as in dinitrobenzene isomers, typically results in a shift in the absorption maximum (λmax) and an increase in molar absorptivity. iu.edu The specific position of λmax is influenced by the substitution pattern and the presence of other functional groups like the thiol group, which can act as an auxochrome. Studies on various nitroaromatics show that increasing the number of nitro groups can lead to a blue shift (a shift to shorter wavelengths) and an increase in absorption intensity. iu.edu Therefore, this compound is expected to exhibit strong absorption in the UV region, likely below 250 nm.

| Compound | λmax (nm) | Solvent/Phase | Reference |

|---|---|---|---|

| Nitrobenzene | ~240-250 | Gas Phase / Water | iu.eduresearchgate.net |

| 2-Nitrophenol | ~275, ~350 | Water | researchgate.net |

| 4-Nitrophenol | ~315 | Water | researchgate.net |

| 2,4-Dinitrophenol | ~260, ~360 | Water | researchgate.net |

| 2,4,6-Trinitrotoluene | ~210-240 | Gas Phase | iu.edu |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and assessing the purity of this compound. It also provides structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₄N₂O₄S, corresponding to a monoisotopic mass of approximately 199.99 Da. Depending on the ionization technique, the molecular ion (M⁺•) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) can be observed. Electrospray ionization (ESI) in negative mode is particularly effective for nitroaromatic compounds containing acidic protons (like the thiol group), readily forming the [M-H]⁻ ion. nih.govresearchgate.net

The fragmentation of nitroaromatic compounds under MS conditions is well-documented and highly characteristic. Common fragmentation pathways include the loss of neutral molecules and radicals from the molecular ion. researchgate.netbohrium.com

Loss of •NO: A common fragmentation involves the cleavage of a nitrogen-oxygen bond, resulting in the loss of a nitric oxide radical (mass 30).

Loss of •NO₂: The expulsion of a nitrogen dioxide radical (mass 46) is another primary and very common fragmentation pathway. nih.govyoutube.com

Loss of HNO₂: The elimination of nitrous acid (mass 47) can also occur. bohrium.com

For this compound ([M-H]⁻ at m/z 199), these characteristic losses would produce fragment ions that are diagnostic of its structure. The relative abundance of these fragments can help distinguish it from other isomers.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Fragment Ion (m/z) | Notes |

|---|---|---|---|---|

| 199 | •NO | 30 | 169 | Loss of nitric oxide |

| 199 | •NO₂ | 46 | 153 | Loss of nitrogen dioxide |

| 153 | •NO₂ | 46 | 107 | Sequential loss of a second nitrogen dioxide radical |

| 199 | HNO₂ | 47 | 152 | Loss of nitrous acid |

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly documented, analysis of related compounds allows for well-founded predictions of its structural characteristics.

Studies on nitrobenzene and its derivatives confirm that the C₆H₅NO₂ molecule is generally planar. wikipedia.org The crystal structure of 1,3-dinitrobenzene (B52904), the parent compound lacking the thiol group, has been determined and provides a model for the expected geometry and packing. researchgate.net The analysis would confirm bond lengths, bond angles, and the planarity of the benzene ring. It would also reveal the orientation of the two nitro groups and the thiol group relative to the ring.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| Unit Cell Dimensions | a = 13.257 Å, b = 14.048 Å, c = 3.809 Å |

| Molecules per Unit Cell (Z) | 4 |

Data serves as a representative example for a closely related dinitrobenzene isomer.

Viii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of functionalized thiols is an area of continuous development, with a focus on improving efficiency, safety, and substrate scope. For 3,5-Dinitrobenzenethiol, future research is anticipated to move beyond traditional methods to embrace more innovative and sustainable approaches.

Thiol-Free Thiolating Reagents : A significant emerging trend is the use of "thiol-free" synthesized thiolating surrogates, such as N-thiophthalimides. These reagents avoid the use of odorous and toxic thiols, representing a major step forward in laboratory safety and environmental stewardship rsc.org. Nickel-catalyzed cross-electrophile coupling of an aryl halide like 1-chloro-3,5-dinitrobenzene (B1328920) with these synthons could provide a mild and efficient route to this compound rsc.org.

Direct Thiolation Strategies : Research into methods for the direct introduction of a thiol group onto the 3,5-dinitrobenzene core is another promising avenue. This could involve C-H activation or other novel catalytic systems that bypass the need for a pre-functionalized starting material like a halide.

Flow Chemistry : The application of continuous flow technology for nitration and subsequent thiolation reactions offers enhanced control over reaction parameters, improved safety for handling energetic nitro compounds, and potential for scalable production.

A comparative overview of traditional versus emerging synthetic approaches is presented below.

| Feature | Traditional Synthesis (e.g., from 1-chloro-3,5-dinitrobenzene) | Novel Synthetic Pathway (e.g., Ni-catalyzed coupling) |

| Sulfur Source | Often involves odorous thiols or sulfide (B99878) salts | "Thiol-free" surrogates (e.g., N-thiophthalimides) rsc.org |

| Catalyst | May not require a catalyst or uses simple bases | Transition-metal catalysts (e.g., Nickel) rsc.org |

| Conditions | Can require harsh conditions | Typically mild, "base-free" conditions rsc.org |

| Sustainability | Generates waste, uses potentially hazardous reagents | High efficiency, avoids toxic reagents, good functional group tolerance rsc.org |

Exploration of Unconventional Reactivity Patterns

The unique electronic structure of this compound, characterized by the strongly electron-withdrawing nitro groups and the nucleophilic thiol moiety, suggests a rich and complex reactivity profile that remains to be fully explored.

Selective Functionalization : A key area of future research will be the selective functionalization of the molecule. This includes the selective reduction of one nitro group in the presence of the other and the thiol group. The relative positions of the nitro groups determine the isomer distribution of monoamino derivatives upon reduction stackexchange.com. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced stackexchange.com. Developing catalysts and reaction conditions to precisely control this selectivity is a significant challenge.

Nucleophilic Aromatic Substitution (SNAr) : The nitro groups strongly activate the benzene (B151609) ring towards nucleophilic attack nih.gov. While the thiol group is a nucleophile itself, exploring reactions with external, potent nucleophiles could lead to the substitution of a nitro group. Research has shown that in compounds like 1-methyl-3,5-dinitropyrazole, nucleophilic substitution exclusively involves the 5-NO2 group researchgate.net. Investigating similar patterns in this compound could yield novel substituted aromatic thiols.

Single-Electron Transfer (SET) Chemistry : Reactions of nitroarenes with nucleophiles can proceed through either a direct nucleophilic attack or a single-electron transfer (SET) to form a radical-ion pair nih.gov. Probing the SET chemistry of this compound could unlock new reaction pathways, potentially leading to polymerization or the formation of unique dimeric structures.

Advanced Material Science Applications

The distinct functional groups of this compound make it an attractive building block for advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs) : Thiol and thioether-based MOFs are a specific category of these porous materials where the organic linkers contain sulfur groups . The thiol group in this compound can act as a coordination site for metal ions, enabling its use as a ligand in the synthesis of novel MOFs researchgate.net. The presence of nitro groups could impart unique properties, such as:

Enhanced Gas Sorption : The polar nitro groups could create strong interactions with specific gas molecules, making these MOFs candidates for gas separation and storage.

Energetic Materials : Nitro-functionalized MOFs have been investigated as high-energy materials. The thermal decomposition of these materials can lead to the formation of highly dispersed metals within an anisotropic carbon structure nih.gov.

Catalysis and Sensing : MOFs containing thiol groups can be used for applications like heavy metal ion removal researchgate.net. The dual functionality of this compound-based MOFs could lead to materials for catalytic degradation of pollutants or as chemical sensors.

Self-Assembled Monolayers (SAMs) for Sensors : The thiol group is well-known for its ability to form strong bonds with gold surfaces. This allows for the creation of self-assembled monolayers of this compound on gold nanoparticles or electrodes. These functionalized surfaces could be employed in colorimetric or electrochemical sensors for detecting various analytes mdpi.com. The nitro groups provide a handle for further chemical modification or can act as electrochemical reporting units.

| Potential Application | Key Functional Group | Enabling Property |

| Metal-Organic Frameworks (MOFs) | Thiol (-SH) & Nitro (-NO₂) | Coordination to metal centers; porosity, high energy content, selective adsorption researchgate.netnih.gov |

| Chemical Sensors | Thiol (-SH) | Strong affinity for gold surfaces (SAM formation) mdpi.com |

| Specialty Polymers | Thiol (-SH) | Participation in thiol-ene "click" chemistry reactions |

| Energetic Materials | Nitro (-NO₂) | High energy density, potential for controlled decomposition nih.gov |

Integration with Green Chemistry Principles

Future synthesis and application of this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve process safety.

Green Solvents and Catalysts : Research is focused on replacing traditional volatile organic solvents with greener alternatives. Ethyl lactate (B86563) has been shown to be a highly efficient, bio-based solvent for the oxidative coupling of thiols without the need for a catalyst researchgate.net. The use of water as a solvent, often in conjunction with sonochemical methods, is another eco-friendly approach that has proven effective for synthesizing heterocyclic compounds nih.govmdpi.com.

Microwave-Assisted Synthesis : Microwave irradiation offers a green alternative to conventional heating, often leading to shorter reaction times, higher yields, and reduced side products. Its application in the synthesis of derivatives of related compounds, such as 3,5-dinitrobenzoates, has demonstrated its advantages by avoiding harmful reagents like PCl₅ or SOCl₂ hansshodhsudha.com.

Waste-to-Chemicals Paradigms : An innovative green chemistry approach involves capturing major air pollutants like nitrogen dioxide (NO₂) and converting them into valuable nitro compounds. Robust metal-organic frameworks have been used to capture NO₂, which can then be used in the synthesis of fine chemicals nih.gov. This circular economy approach could provide a sustainable source of nitrating agents for producing precursors to this compound.

Sustainable Feedstocks : The development of thiol-ene networks from renewable, biobased chemicals like levoglucosan (B13493) highlights a trend towards sustainability in materials science . Future work could explore the integration of aromatic thiols derived from sustainable sources into such polymer systems.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development, offering insights that are difficult to obtain through experiments alone.

Reaction Pathway and Mechanism Elucidation : Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and predict the most favorable synthetic pathways. This can guide the development of novel synthetic routes for this compound, optimizing conditions and predicting potential byproducts. DFT has been successfully used to model the thiolation of complex natural products, providing insights into reaction feasibility nih.gov.

Predicting Reactivity : Computational models can predict the reactivity of different sites on the this compound molecule. By calculating properties such as electrostatic potential and frontier molecular orbitals, researchers can anticipate which positions are most susceptible to electrophilic or nucleophilic attack, aiding in the design of selective functionalization strategies.

Materials Design and Property Prediction : Before synthesizing a novel MOF or polymer incorporating this compound, computational modeling can predict its structure and properties. Simulations can estimate pore size, gas adsorption isotherms, and mechanical stability of MOFs, or the thermomechanical properties of polymers. This predictive capability allows for the in silico screening of numerous potential structures, saving significant time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dinitrobenzenethiol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nitro-substitution on benzene rings followed by thiolation. For example, nitro groups can be introduced via nitration of benzenethiol derivatives under controlled acidic conditions. Thermodynamic studies on similar nitro-aromatics (e.g., 3,5-Dimethylphenol synthesis via acetone condensation) suggest optimizing temperature (150–250°C) and catalyst selection (e.g., solid bases like Mg-Al oxides) to enhance yield . Purity can be improved using recrystallization in ethanol or glacial acetic acid, as noted for structurally related 3,5-Dinitrobenzoic Acid .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton environments (δ 8–9 ppm for nitro-substituted protons) and thiol (-SH) proton signals (δ 1–3 ppm, though often broad due to hydrogen bonding).

- IR : Confirm -NO₂ asymmetric stretching (~1520 cm⁻¹) and -SH stretching (~2550 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (M⁺ at m/z 215 for C₆H₄N₂O₄S) and fragmentation patterns.

Cross-referencing with databases (e.g., NIST Chemistry WebBook) helps validate spectral assignments .

Q. What stability precautions are critical for handling and storing this compound?

- Methodological Answer : Nitro and thiol groups confer sensitivity to light, moisture, and oxidizers. Store in airtight containers at 0–6°C, shielded from UV light, and avoid contact with strong bases or oxidizing agents. Stability studies on analogous compounds (e.g., 4-Aminobenzenethiol) recommend inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do reaction conditions impact the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Regioselectivity is influenced by electronic effects (meta-directing nitro groups) and steric hindrance. Computational tools (e.g., DFT calculations) predict electron density maps to identify reactive sites. Experimental validation involves kinetic studies under varying temperatures and catalysts (e.g., Lewis acids like FeCl₃), as demonstrated in vapor-phase condensation reactions of nitro-aromatics .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, thiol-thione tautomerism can obscure NMR/IR results. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers and employ hyphenated techniques (e.g., LC-MS/MS) to isolate and characterize intermediates. Cross-validation with X-ray crystallography (where feasible) provides definitive structural clarity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Tools like Gaussian or ORCA simulate transition states and activation energies. Input molecular coordinates (from crystallographic data or PubChem) and apply solvent models (e.g., PCM for polar solvents). Compare predicted outcomes with experimental results (e.g., substitution rates with amines or thiols), as seen in studies on 3,5-Dinitrobenzaldehyde derivatives .

Q. What thermodynamic parameters govern the catalytic degradation pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures and enthalpy changes. For catalytic pathways (e.g., reduction to 3,5-diaminobenzenethiol), evaluate activation energy (Eₐ) via Arrhenius plots under controlled H₂ pressure. Reference thermodynamic databases (e.g., NIST WebBook) for entropy (ΔS) and Gibbs free energy (ΔG) calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform DSC to identify polymorph transitions and purity assays (HPLC/GC). Compare results with literature values for structurally similar compounds (e.g., 3,5-Dinitrobenzoic Acid, mp 204–208°C) . If inconsistencies persist, recrystallize using alternative solvents (e.g., DMF/water mixtures) to isolate pure crystalline phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.